Cas no 67342-74-9 ((2-bromophenyl)methyl(ethyl)amine)
(2-bromophenyl)methyl(ethyl)amine Chemical and Physical Properties
Names and Identifiers
-
- N-(2-bromobenzyl)ethanamine
- [(2-bromophenyl)methyl](ethyl)amine
- Benzenemethanamine, 2-bromo-N-ethyl-
- (2-BROMO-BENZYL)-ETHYL-AMINE
- (2-bromophenyl)methyl(ethyl)amine
- CHEMBL1178144
- CS-0298673
- EN300-32122
- SCHEMBL14630026
- 67342-74-9
- n-ethyl-2-bromobenzylamine
- (2-bromobenzyl)-ethyl-amine
- DB-246790
- A1-16580
- DTXSID20217693
- N-[(2-bromophenyl)methyl]ethanamine
- AKOS000153873
-
- MDL: MFCD09812943
- Inchi: 1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
- InChI Key: LIRKZBIKUSDDKN-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CNCC
Computed Properties
- Exact Mass: 213.01536
- Monoisotopic Mass: 213.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
(2-bromophenyl)methyl(ethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 088721-1g |
2-Bromo-benzyl)-ethyl-amine |
67342-74-9 | 1g |
£427.00 | 2022-03-01 | ||
| Enamine | EN300-32122-0.05g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 0.05g |
$65.0 | 2023-09-04 | ||
| Enamine | EN300-32122-0.1g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 0.1g |
$96.0 | 2023-09-04 | ||
| Enamine | EN300-32122-0.25g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 0.25g |
$136.0 | 2023-09-04 | ||
| Enamine | EN300-32122-0.5g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 0.5g |
$256.0 | 2023-09-04 | ||
| Enamine | EN300-32122-1.0g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 1g |
$355.0 | 2023-06-08 | ||
| Enamine | EN300-32122-2.5g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 2.5g |
$697.0 | 2023-09-04 | ||
| Enamine | EN300-32122-5.0g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 5g |
$1033.0 | 2023-06-08 | ||
| Enamine | EN300-32122-10.0g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 10g |
$1531.0 | 2023-06-08 | ||
| Enamine | EN300-32122-1g |
[(2-bromophenyl)methyl](ethyl)amine |
67342-74-9 | 1g |
$355.0 | 2023-09-04 |
(2-bromophenyl)methyl(ethyl)amine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on (2-bromophenyl)methyl(ethyl)amine
Introduction to (2-bromophenyl)methyl(ethyl)amine (CAS No. 67342-74-9)
(2-bromophenyl)methyl(ethyl)amine, with the chemical formula C₈H₁₁BrN, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 67342-74-9, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. Its unique structural properties, characterized by a brominated phenyl ring and an ethylamine side chain, make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong> bromophenyl moiety in (2-bromophenyl)methyl(ethyl)amine is particularly noteworthy for its reactivity and functionalization possibilities. The presence of a bromine atom at the para position relative to the methyl group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the pharmaceutical industry to create novel heterocyclic compounds with therapeutic potential.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various disease pathways. (2-bromophenyl)methyl(ethyl)amine has emerged as a key building block in the synthesis of such inhibitors. For instance, studies have demonstrated its role in creating potent kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The< strong> ethylamine side chain provides a nucleophilic site that can be further modified to introduce specific pharmacophores, enhancing binding affinity and selectivity.
One of the most compelling aspects of (2-bromophenyl)methyl(ethyl)amine is its application in the synthesis of neuroactive compounds. Research has shown that derivatives of this compound exhibit promising effects on central nervous system (CNS) receptors, including serotonin and dopamine receptors. These findings have opened new avenues for developing treatments for neurological disorders such as depression, anxiety, and Parkinson's disease. The< strong> bromine substituent allows for easy modification through halogen exchange reactions, enabling researchers to fine-tune the pharmacological properties of these derivatives.
The compound's utility extends beyond pharmaceutical applications; it is also valuable in materials science and agrochemical research. In materials science, (2-bromophenyl)methyl(ethyl)amine serves as a precursor for synthesizing organic semiconductors and liquid crystals. These materials are integral to advanced display technologies and optoelectronic devices. Additionally, its incorporation into agrochemical formulations has shown potential in developing novel pesticides with improved efficacy and environmental safety.
The synthesis of (2-bromophenyl)methyl(ethyl)amine typically involves multi-step organic reactions starting from readily available aromatic precursors. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling and transition-metal-mediated transformations, have been optimized to achieve high yields and purity. These advancements have not only streamlined the production process but also opened new possibilities for structural diversification.
In conclusion, (2-bromophenyl)methyl(ethyl)amine (CAS No. 67342-74-9) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions for complex challenges. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand further, solidifying its importance in the chemical research landscape.
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